Cas no 823220-83-3 (4-Pyrimidinamine, 6-ethenyl-2-(methylsulfonyl)-N,N-dipropyl-)

4-Pyrimidinamine, 6-ethenyl-2-(methylsulfonyl)-N,N-dipropyl- structure
823220-83-3 structure
Product name:4-Pyrimidinamine, 6-ethenyl-2-(methylsulfonyl)-N,N-dipropyl-
CAS No:823220-83-3
MF:C13H21N3O2S
MW:283.38974
CID:694411
PubChem ID:49767419

4-Pyrimidinamine, 6-ethenyl-2-(methylsulfonyl)-N,N-dipropyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrimidinamine, 6-ethenyl-2-(methylsulfonyl)-N,N-dipropyl-
    • 6-ethenyl-2-methylsulfonyl-N,N-dipropylpyrimidin-4-amine
    • DTXSID40678520
    • 823220-83-3
    • 6-Ethenyl-2-(methanesulfonyl)-N,N-dipropylpyrimidin-4-amine
    • 2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine
    • 2-methylsulfonyl-N,N-dipropyl-6-vinyl-pyrimidin-4-amine
    • 4-Pyrimidinamine, 6-ethenyl-N,N-dipropyl-2-(methylsulfonyl)-
    • Inchi: InChI=1S/C13H21N3O2S/c1-5-8-16(9-6-2)12-10-11(7-3)14-13(15-12)19(4,17)18/h7,10H,3,5-6,8-9H2,1-2,4H3
    • InChI Key: QRGFGBFJDMXKOW-UHFFFAOYSA-N
    • SMILES: CCCN(CCC)C1=NC(=NC(=C1)C=C)S(=O)(=O)C

Computed Properties

  • Exact Mass: 283.13544809g/mol
  • Monoisotopic Mass: 283.13544809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.5Ų
  • XLogP3: 2.8

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